2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one
Description
2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one is a chloro-substituted ethanone derivative featuring an indoline core modified with a hydroxymethyl (-CH$_2$OH) group at the 6-position. The compound’s structure combines a bicyclic indoline scaffold with a reactive 2-chloroethanone moiety, making it a versatile intermediate in medicinal and organic synthesis.
Properties
IUPAC Name |
2-chloro-1-[6-(hydroxymethyl)-2,3-dihydroindol-1-yl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12ClNO2/c12-6-11(15)13-4-3-9-2-1-8(7-14)5-10(9)13/h1-2,5,14H,3-4,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNBWJEBLEICBLP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C2=C1C=CC(=C2)CO)C(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biochemical Analysis
Biochemical Properties
2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one plays a significant role in biochemical reactions due to its reactive functional groups. It interacts with various enzymes, proteins, and other biomolecules. For instance, it may act as a substrate or inhibitor for certain enzymes, affecting their activity. The hydroxymethyl group can form hydrogen bonds with amino acid residues in proteins, potentially altering their conformation and function. Additionally, the chloro group can participate in nucleophilic substitution reactions, further influencing biochemical pathways.
Cellular Effects
2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of kinases and phosphatases, leading to changes in phosphorylation states of key signaling proteins. This can result in altered gene expression patterns and metabolic fluxes within the cell.
Molecular Mechanism
The molecular mechanism of action of 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one involves its interactions with biomolecules at the molecular level. It can bind to specific sites on enzymes, either inhibiting or activating their activity. This binding can induce conformational changes in the enzyme, affecting its catalytic efficiency. Additionally, the compound may interact with DNA or RNA, influencing gene expression by modulating transcription or translation processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one can change over time. The compound’s stability and degradation are important factors to consider. Over time, it may degrade into other products, which could have different biochemical activities. Long-term studies have shown that the compound can have sustained effects on cellular function, including prolonged changes in gene expression and metabolic activity.
Dosage Effects in Animal Models
The effects of 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one vary with different dosages in animal models. At lower doses, it may have minimal or beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage is required to elicit a significant biochemical response. Toxicity studies have shown that very high doses can cause cellular damage and disrupt normal physiological functions.
Metabolic Pathways
2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its conversion into other metabolites. These interactions can affect metabolic flux and the levels of certain metabolites within the cell. The compound may also influence the activity of key metabolic enzymes, altering the overall metabolic profile of the cell.
Transport and Distribution
Within cells and tissues, 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one is transported and distributed through specific mechanisms. It may interact with transporters or binding proteins that facilitate its movement across cellular membranes. Once inside the cell, it can localize to specific compartments or organelles, where it exerts its biochemical effects. The compound’s distribution can affect its overall activity and function within the cell.
Subcellular Localization
The subcellular localization of 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one is crucial for its activity. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications. For example, it could localize to the nucleus, where it interacts with DNA and influences gene expression. Alternatively, it may be found in the cytoplasm or other organelles, where it participates in various biochemical processes.
Biological Activity
2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one is a compound with significant biological activity, primarily due to its indole structure, which is prevalent in various bioactive molecules. This article delves into the compound's biological properties, mechanisms of action, and its implications in therapeutic applications.
The molecular formula for 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one is , with a molecular weight of 253.72 g/mol. The compound's structure includes a chloro group and a hydroxymethyl indole moiety, contributing to its reactivity and biological interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H16ClNO2 |
| Molecular Weight | 253.72 g/mol |
| Purity | ≥ 95% |
The biological activity of this compound is largely attributed to its interaction with various enzymes and receptors:
- Enzyme Interaction : It has been shown to bind with high affinity to several enzymes, including kinases and phosphatases, influencing phosphorylation states of target proteins. This modulation can significantly alter cellular signaling pathways and metabolic processes.
- Receptor Binding : The indole nucleus allows for diverse interactions with receptors, potentially modulating signal transduction pathways that are crucial for cell proliferation, differentiation, and apoptosis.
Biological Activities
Research indicates that 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one exhibits several important biological activities:
Anticancer Properties
Recent studies have highlighted the potential anticancer effects of this compound. It has been shown to induce apoptosis in cancer cell lines, such as FaDu hypopharyngeal tumor cells. The compound's ability to enhance cytotoxicity compared to standard chemotherapeutics suggests its promise as an adjunct in cancer therapy .
Anti-inflammatory Effects
The compound also displays anti-inflammatory properties, which may be beneficial in treating conditions characterized by chronic inflammation. Its mechanism involves inhibition of pro-inflammatory cytokines and modulation of immune response pathways .
Case Studies
Several case studies have documented the efficacy of 2-Chloro-1-(6-(hydroxymethyl)indolin-1-yl)ethan-1-one:
- Study on Cancer Cell Lines : In vitro experiments demonstrated that treatment with the compound resulted in significant reductions in cell viability in various cancer cell lines, alongside increased markers of apoptosis.
- Inflammatory Model Studies : Animal models treated with this compound showed reduced signs of inflammation and lower levels of inflammatory markers compared to control groups.
Comparison with Similar Compounds
Comparative Analysis with Structural Analogues
Structural and Physicochemical Comparisons
The following table summarizes key structural and synthetic differences between the target compound and its analogues:
† Calculated based on formula C$_{11}$H$_{12}$ClNO$_2$. ‡ Inferred from hydroxymethyl group’s polarity.
Key Observations:
Hydroxymethyl vs. Methoxymethyl :
- The hydroxymethyl group in the target compound increases hydrophilicity compared to the methoxymethyl analogue (). However, the methoxy group may confer better metabolic stability due to reduced susceptibility to oxidation.
- Molecular weight differences (~225.7 vs. 239.7) reflect the substitution of a methoxy (-OCH$_3$) group with a hydroxyl (-OH).
Chloro vs.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
